4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol
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Overview
Description
4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2,6-DIMETHOXYPHENOL is a complex organic compound that features a triazole ring, a difluoromethyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions . These systems can significantly enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2,6-DIMETHOXYPHENOL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of triazole derivatives .
Scientific Research Applications
4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2,6-DIMETHOXYPHENOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions that modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
- **4-({[3-(Difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzonitrile
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2,6-DIMETHOXYPHENOL is unique due to its combination of a difluoromethyl group, a sulfanyl group, and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12F2N4O3S |
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Molecular Weight |
330.31 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H12F2N4O3S/c1-20-7-3-6(4-8(21-2)9(7)19)5-15-18-11(10(13)14)16-17-12(18)22/h3-5,10,19H,1-2H3,(H,17,22)/b15-5+ |
InChI Key |
MYBNYUJEUPJZOV-PJQLUOCWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/N2C(=NNC2=S)C(F)F |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NN2C(=NNC2=S)C(F)F |
Origin of Product |
United States |
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